5-chloro-3-methoxy-1,2,4-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H3ClN2OS |
|---|---|
Molecular Weight |
150.59 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H3ClN2OS/c1-7-3-5-2(4)8-6-3/h1H3 |
InChI Key |
GYGNJEASCVSRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Methoxy 1,2,4 Thiadiazole and Analogous Structures
Direct Synthesis Approaches and Functional Group Introduction
Direct synthesis and functionalization of the 1,2,4-thiadiazole (B1232254) core are common strategies for preparing derivatives like 5-chloro-3-methoxy-1,2,4-thiadiazole. These methods often start with a readily available thiadiazole precursor, which is then modified through sequential reactions to introduce the desired chloro and methoxy (B1213986) substituents.
Nucleophilic Substitution Reactions for Methoxy Group Incorporation
The introduction of a methoxy group onto the 1,2,4-thiadiazole ring can be effectively achieved through nucleophilic substitution reactions. This typically involves the displacement of a suitable leaving group, such as a halogen, by a methoxide (B1231860) source.
A prominent method for introducing a methoxy group is the reaction of a halogenated 1,2,4-thiadiazole with an alkoxide, such as sodium methoxide. The carbon atoms of the 1,2,4-thiadiazole ring are susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. nih.gov
A key precursor for this approach is 3,5-dichloro-1,2,4-thiadiazole (B1299824). Research on the Suzuki-Miyaura coupling reactions of this compound has provided valuable insights into its reactivity with nucleophiles. researchgate.netnih.gov In these studies, the reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids in a solvent system containing methanol (B129727) led to the formation of methoxy-substituted 1,2,4-thiadiazole byproducts. researchgate.netnih.gov This indicates that under appropriate conditions, a chlorine atom on the thiadiazole ring can be displaced by a methoxy group.
Specifically, the synthesis of 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole has been demonstrated by reacting 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole with potassium carbonate in methanol at reflux for 24 hours, achieving a high yield. nih.gov This reaction serves as a strong precedent for the synthesis of this compound from 3,5-dichloro-1,2,4-thiadiazole. By carefully controlling the stoichiometry of the methoxide reagent, it is possible to achieve a selective mono-substitution.
Table 1: Nucleophilic Substitution for Methoxy Group Incorporation
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | K₂CO₃, MeOH | 3-Methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole | nih.gov |
When employing a di-halogenated precursor like 3,5-dichloro-1,2,4-thiadiazole, the regioselectivity of the nucleophilic substitution is a critical consideration. The two chlorine atoms at the 3- and 5-positions of the 1,2,4-thiadiazole ring may exhibit different reactivities towards nucleophiles.
Studies have shown that the 5-position of the 1,2,4-thiadiazole ring is generally the most reactive site for nucleophilic substitution. isres.org This suggests that in a reaction with a limited amount of methoxide, the chlorine atom at the 5-position would be preferentially replaced, leading to the formation of 3-chloro-5-methoxy-1,2,4-thiadiazole. To obtain the desired this compound, one would need to consider strategies that either favor substitution at the 3-position or involve a different synthetic route.
However, in the context of the Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole, the formation of 5-methoxy-3-aryl-1,2,4-thiadiazole was observed as a byproduct, suggesting that under certain conditions, substitution at the 5-position by the methoxy group can occur after an initial reaction at the 3-position with the arylboronic acid. researchgate.netnih.gov This highlights the complexity of predicting regioselectivity, which can be influenced by the reaction conditions and the nature of other substituents on the ring.
Halogenation Procedures for Chlorine Introduction
Introducing a chlorine atom onto a pre-existing methoxy-substituted 1,2,4-thiadiazole ring represents an alternative synthetic approach. This would typically involve an electrophilic halogenation reaction. However, the 1,2,4-thiadiazole ring is generally considered to be electron-deficient and thus, not highly reactive towards electrophiles. isres.org
De Novo Synthesis of the 1,2,4-Thiadiazole Ring System
De novo synthesis involves the construction of the 1,2,4-thiadiazole ring from acyclic precursors. This approach offers the advantage of building the desired substitution pattern directly into the heterocyclic framework.
Intramolecular Cyclization Pathways
A common strategy for the synthesis of 1,2,4-thiadiazoles is the intramolecular cyclization of a suitable open-chain precursor. These precursors typically contain the necessary nitrogen, carbon, and sulfur atoms in a linear arrangement that can be induced to form the five-membered ring.
One established method for forming the 1,2,4-thiadiazole ring is through the oxidative cyclization of amidinothioureas. isres.org While this is a general strategy, a specific pathway to this compound would require a precursor with the appropriate chloro and methoxy functionalities already in place. For instance, a hypothetical N-chloro-N'-(methoxycarbonyl)amidine could potentially cyclize with a sulfur source to form the desired product, although this specific route is not well-documented.
Another approach involves the cyclization of thiourea (B124793) derivatives. For example, a methanesulfonyl chloride-initiated multistep cyclization of dithiourea derivatives has been used to prepare benzimidazole-fused 1,2,4-thiadiazoles. nih.gov This demonstrates the utility of intramolecular reactions of thiourea units in forming the 1,2,4-thiadiazole ring. To synthesize this compound via this pathway, one would need to design and synthesize a specific acyclic precursor containing the chloro, methoxy, and thiourea functionalities arranged in a manner that favors the desired cyclization outcome.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,5-Dichloro-1,2,4-thiadiazole |
| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole |
| 3-Methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole |
| 5-Methoxy-3-aryl-1,2,4-thiadiazole |
| 3-Chloro-5-methoxy-1,2,4-thiadiazole |
Intermolecular Cyclization and Oxidative Dimerization Strategies
The synthesis of the 1,2,4-thiadiazole ring system is frequently achieved through the oxidative dimerization of thioamides. This method is one of the most common approaches for creating 3,5-disubstituted 1,2,4-thiadiazoles. The reaction involves the formation of a sulfur-nitrogen bond through an intermolecular process, typically facilitated by an oxidizing agent. A wide array of oxidants has been successfully employed for this transformation, including N-bromosuccinimide (NBS), ceric ammonium (B1175870) nitrate (B79036) (CAN), and hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB). These reactions proceed by oxidizing or halogenating the thioamide, which leads to the formation of an iminobenzathiamide intermediate. This intermediate then undergoes a subsequent oxidation or halogenation-induced cyclization to yield the final 1,2,4-thiadiazole product.
Recent advancements have also explored electrochemical methods for this dimerization. One such approach utilizes tetra-n-butylammonium iodide (TBAI) as both an electrolyte and a mediator under constant current electrolysis to achieve the oxidative dimerization of α-oxothioamides. This electrochemical strategy offers a pathway for S–N bond construction.
Furthermore, visible-light-promoted methods have emerged as an efficient alternative. In one serendipitous discovery, thiobenzamides were found to undergo rapid oxidative dimerization in the presence of an α-bromo-β-diketone under visible light from a compact fluorescent lamp (CFL), producing 3,5-diaryl-1,2,4-thiadiazoles in excellent yields. The reaction is believed to proceed through a free radical mechanism.
Biocatalytic Approaches Utilizing Haloperoxidases for Thiadiazole Formation
In a significant advancement toward sustainable chemistry, biocatalytic methods have been developed for the synthesis of 1,2,4-thiadiazoles. An enzyme-mediated strategy for the oxidative dimerization of thioamides has been successfully demonstrated using vanadium-dependent haloperoxidase (VHPO) enzymes. nih.govresearchgate.net This approach leverages an enzymatic halide recycling mechanism, allowing for intermolecular bond formation with only a catalytic amount of a halide salt and using hydrogen peroxide as the terminal oxidant. nih.govresearchgate.net
The reaction is applicable to a diverse range of thioamides, affording the corresponding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.govresearchgate.net Mechanistic studies suggest that the process involves two separate enzyme-mediated sulfur halogenation events that are crucial for the formation of the heterocycle. nih.govresearchgate.net The proposed mechanism begins with the VHPO-catalyzed S-bromination of a thioamide to form an S-bromothioamide intermediate. acs.org This activated intermediate then reacts with a second equivalent of the thioamide to generate an iminobenzathiamide. acs.org A final VHPO-catalyzed bromination of this intermediate initiates the ring closure and subsequent tautomerization to yield the 1,2,4-thiadiazole. acs.org
This biocatalytic method is robust, with demonstrations showing that the aqueous layer containing the catalyst can be recycled and reused in subsequent reactions. acs.org The versatility of the system was further highlighted by successfully replacing the pure hydrogen peroxide with a commercial mouthwash as the peroxide source. acs.org
Table 1: Selected Examples of Biocatalytic Oxidative Dimerization of Thiobenzamides Data sourced from J. Am. Chem. Soc. 2025, 147, 10698–10705. acs.org
| Substrate (Thiobenzamide) | Product (3,5-Disubstituted-1,2,4-thiadiazole) | Yield (%) |
|---|---|---|
| 4-Methylthiobenzamide | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 81 |
| 4-(tert-Butyl)thiobenzamide | 3,5-Bis(4-(tert-butyl)phenyl)-1,2,4-thiadiazole | 91 |
| 4-Fluorothiobenzamide | 3,5-Bis(4-fluorophenyl)-1,2,4-thiadiazole | 85 |
| 4-Chlorothiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 71 |
| 4-Bromothiobenzamide | 3,5-Bis(4-bromophenyl)-1,2,4-thiadiazole | 52 |
1,3-Dipolar Cycloaddition Reactions in Thiadiazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org The reaction, often referred to as the Huisgen cycloaddition, is a cornerstone in the synthesis of heterocycles like triazoles, isoxazoles, and pyrazoles. wikipedia.orgyoutube.com
While this methodology is prevalent in heterocyclic chemistry, its application for the specific synthesis of the 1,2,4-thiadiazole isomer is less commonly documented in the literature compared to its isomers. Extensive research describes the synthesis of 1,3,4-thiadiazoles via 1,3-dipolar cycloaddition. nih.govnih.gov In these syntheses, nitrilimines are often used as the 1,3-dipole, which react with various sulfur-containing dipolarophiles. nih.govnih.gov This process can proceed through a tandem cycloaddition followed by the elimination of a small molecule to yield the final 1,3,4-thiadiazole (B1197879) ring. nih.govnih.gov However, specific and direct examples of 1,3-dipolar cycloadditions leading to the 1,2,4-thiadiazole core are not as frequently reported.
Precursor-Based Synthetic Transformations
Derivatization of 3,5-Dihalo-1,2,4-thiadiazole Intermediates
A key strategy for synthesizing substituted 1,2,4-thiadiazoles involves the derivatization of halogenated precursors. The compound 3,5-dichloro-1,2,4-thiadiazole serves as a valuable intermediate for introducing various functional groups onto the thiadiazole ring through nucleophilic substitution reactions. The chlorine atoms on the ring are susceptible to displacement by nucleophiles.
The synthesis of this compound can be envisioned through a selective nucleophilic aromatic substitution reaction. By treating 3,5-dichloro-1,2,4-thiadiazole with a controlled amount (one equivalent) of a methoxide source, such as sodium methoxide, it is possible to selectively replace one of the chlorine atoms with a methoxy group. The reactivity of the two positions on the thiadiazole ring may differ, allowing for selective monosubstitution under carefully controlled reaction conditions. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of electron-withdrawing nitrogen atoms in the heterocyclic ring activates the carbon atoms towards nucleophilic attack, facilitating this type of transformation. stackexchange.com
Conversion of Related Heterocyclic Precursors
The synthesis of 1,2,4-thiadiazoles can also be achieved from acyclic precursors or through the transformation of other heterocyclic systems. A common and foundational method for building the thiadiazole ring involves the cyclization of thiosemicarbazides or their derivatives. For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared by the oxidative cyclization of thiosemicarbazones. Similarly, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide (B42300) in the presence of phosphorous oxychloride yields a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov
While the direct ring transformation of one five-membered heterocycle into a 1,2,4-thiadiazole is a less common synthetic route, conversions between different heterocyclic systems are known in organic synthesis. For example, literature describes the ring transformation of 1,3,4-oxadiazoles into s-triazole-fused heterocycles like thiazolo[2,3-c]-s-triazoles. acs.org However, the more standard approach for creating the 1,2,4-thiadiazole core involves building the ring from suitably functionalized open-chain precursors rather than rearranging another pre-formed heterocyclic ring. nih.govorganic-chemistry.org
Chemical Reactivity and Derivatization of 5 Chloro 3 Methoxy 1,2,4 Thiadiazole
Nucleophilic Aromatic Substitution on the Chlorinated Moiety
The most prominent feature of the chemical reactivity of 5-chloro-3-methoxy-1,2,4-thiadiazole lies in the susceptibility of the chlorine atom at the 5-position to nucleophilic aromatic substitution (SNAr). The 1,2,4-thiadiazole (B1232254) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles on the carbon atoms of the ring, particularly at the C5 position. nih.gov This electronic characteristic makes the chlorine atom a good leaving group in the presence of suitable nucleophiles.
Displacement of the Chlorine Atom by Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based)
The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring can be readily displaced by a wide range of nucleophiles, providing a convenient route to a variety of 5-substituted-3-methoxy-1,2,4-thiadiazole derivatives.
Oxygen-based Nucleophiles: Alkoxides and phenoxides can react with this compound to form the corresponding 5-alkoxy- and 5-aryloxy-3-methoxy-1,2,4-thiadiazoles. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.
Nitrogen-based Nucleophiles: A diverse array of nitrogen nucleophiles, including primary and secondary amines, can effectively displace the chlorine atom. nih.gov This leads to the formation of 5-amino-3-methoxy-1,2,4-thiadiazole derivatives, which are valuable intermediates for the synthesis of more complex molecules. The reactions are generally performed in a suitable solvent, and a base may be added to neutralize the hydrogen chloride generated during the reaction.
Sulfur-based Nucleophiles: Thiols and thiophenols are excellent nucleophiles for the displacement of the chlorine atom in this system. nih.gov The reaction with thiols leads to the formation of 5-thioether derivatives. These reactions are often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylacetamide (DMAc). nih.gov The high reactivity of thiols in these SNAr reactions makes this a highly efficient method for the formation of C-S bonds. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile Type | Reagent Example | Product Type |
|---|---|---|
| Oxygen-based | Sodium methoxide (B1231860) | 5-methoxy-3-methoxy-1,2,4-thiadiazole |
| Nitrogen-based | Piperidine | 5-(piperidin-1-yl)-3-methoxy-1,2,4-thiadiazole |
| Sulfur-based | Thiophenol | 5-(phenylthio)-3-methoxy-1,2,4-thiadiazole |
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity of the this compound towards nucleophilic aromatic substitution is significantly influenced by the electronic properties of the substituents on the thiadiazole ring. The electron-withdrawing nature of the two nitrogen atoms in the 1,2,4-thiadiazole ring is the primary activating factor for SNAr at the 5-position. nih.gov
The nature of the nucleophile also plays a crucial role in the reaction's success. Stronger, more polarizable nucleophiles, such as thiolates, will generally react more readily than harder, less polarizable nucleophiles like alkoxides.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the 3-position of the thiadiazole ring also presents opportunities for chemical modification, although it is generally less reactive than the 5-chloro substituent.
Cleavage and Decoupling Reactions of the Methoxy Moiety
The cleavage of the methyl-oxygen bond of the methoxy group can be achieved under specific conditions. Acid-catalyzed ether cleavage is a common method, often employing strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). mdpi.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of a 3-hydroxy-1,2,4-thiadiazole derivative and methyl iodide or bromide. The choice of acid and reaction conditions can influence the efficiency of the cleavage.
Alternatively, Lewis acids such as boron tribromide (BBr₃) are also highly effective reagents for the demethylation of aryl methyl ethers and could potentially be applied to this system.
Functionalization of the Alkoxy Group for Further Derivatization
While direct functionalization of the methoxy group itself is less common, its cleavage to the corresponding 3-hydroxy-1,2,4-thiadiazole opens up numerous possibilities for further derivatization. The resulting hydroxyl group can be acylated to form esters, alkylated to introduce different alkoxy groups, or converted to other functional groups, thereby providing a handle for the synthesis of a wide range of analogues.
Reactivity of the 1,2,4-Thiadiazole Ring System
The 1,2,4-thiadiazole ring itself possesses a characteristic reactivity profile. While generally stable due to its aromatic nature, it can undergo ring-opening reactions under certain conditions. nih.gov Treatment with strong bases can lead to the cleavage of the heterocyclic ring. nih.gov
Furthermore, the nitrogen atoms in the ring are potential sites for electrophilic attack, such as protonation or alkylation, although the electron-withdrawing nature of the ring system reduces their basicity. The carbon atoms of the ring are generally unreactive towards electrophilic substitution due to the deactivating effect of the nitrogen atoms.
Electrophilic and Nucleophilic Reactivity of Ring Atoms
The 1,2,4-thiadiazole ring is an electron-deficient heterocyclic system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This inherent electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. In the case of this compound, the electronic landscape is further modulated by its substituents.
The chlorine atom at the C-5 position acts as an effective electron-withdrawing group, significantly increasing the electrophilic character of the C-5 carbon. This polarization renders the C-5 position highly activated for nucleophilic substitution reactions, where the chloride ion serves as a good leaving group. Various nucleophiles can displace the chlorine atom, providing a primary route for functionalization at this position. The reactivity at the C-5 position is a key feature in the synthetic utility of this compound.
Ring-Opening and Rearrangement Processes
While 1,2,4-thiadiazoles are generally stable aromatic compounds, the ring system can undergo cleavage under specific, often harsh, conditions. Treatment with strong bases or certain nucleophiles can lead to ring-opening reactions. For some thiadiazole isomers, such as 1,2,5-thiadiazoles, ring-opening can be a deliberate synthetic strategy to create stable intermediates for further reactions. researchgate.net For the 1,2,4-thiadiazole ring system, cleavage can occur, for instance, in the presence of excess strong nucleophiles which may attack the sulfur atom or one of the ring carbons, leading to fragmentation. However, these processes often require more forcing conditions than simple nucleophilic substitution at the C-5 position and are less commonly employed for synthetic diversification compared to substitution and cross-coupling reactions.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to the functionalization of this compound. The reactive C-Cl bond at the 5-position serves as an excellent handle for introducing new carbon-based substituents.
Suzuki-Miyaura and Related Palladium-Catalyzed Coupling Reactions
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. Research on the closely related compound, 3,5-dichloro-1,2,4-thiadiazole (B1299824), provides significant insight into the reactivity of the 5-chloro position. nih.govresearchgate.netresearchgate.net Studies have demonstrated that the chlorine atom at the C-5 position is more reactive than a halogen at the C-3 position, allowing for regioselective cross-coupling. nih.gov
By carefully controlling reaction conditions, such as temperature, a single Suzuki-Miyaura coupling can be achieved selectively at the C-5 position. For instance, reacting the dichloro-analogue with an arylboronic acid at room temperature results in the formation of 5-aryl-3-chloro-1,2,4-thiadiazoles in good yields. nih.govresearchgate.net This high regioselectivity is attributed to the electronic environment of the C-5 position. This precedent strongly suggests that this compound would readily undergo Suzuki-Miyaura coupling at the C-5 position to introduce a wide variety of aryl and heteroaryl groups. A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate, and a suitable solvent system. nih.govresearchgate.net
| Starting Material | Boronic Acid | Catalyst | Base | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH, Room Temp, 24h | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH, Room Temp | 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | Good |
| 3,5-Dichloro-1,2,4-thiadiazole | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH, Room Temp | 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | Good |
Strategies for Integrating Complex Organic Moieties
Beyond the Suzuki-Miyaura reaction, the activated C-Cl bond at the 5-position of this compound is amenable to a range of other palladium-catalyzed cross-coupling reactions. These methods provide robust strategies for integrating diverse and complex organic moieties, which is highly desirable in fields such as medicinal chemistry and materials science.
Other relevant cross-coupling reactions include:
Stille Coupling: Utilizes organotin reagents to couple with the C-Cl bond, offering a pathway to introduce alkyl, alkenyl, alkynyl, and aryl groups. This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net
Heck Coupling: Involves the reaction with alkenes to form substituted olefins, enabling the extension of carbon chains and the synthesis of complex unsaturated systems.
Sonogashira Coupling: Employs terminal alkynes to introduce alkynyl functionalities onto the thiadiazole ring, a common strategy for building rigid molecular scaffolds. nih.gov
Buchwald-Hartwig Amination: While forming a carbon-nitrogen bond rather than a carbon-carbon bond, this reaction is a crucial strategy for introducing complex amine-containing moieties, which are prevalent in biologically active molecules.
The selection of the appropriate cross-coupling reaction, catalyst, ligand, and reaction conditions allows for the precise and controlled installation of a vast array of complex organic fragments onto the 5-position of the 1,2,4-thiadiazole core, highlighting its value as a versatile building block in synthetic chemistry. icmpp.ro
Advanced Spectroscopic Characterization of 5 Chloro 3 Methoxy 1,2,4 Thiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete picture of the atomic arrangement and connectivity can be assembled.
One-dimensional NMR provides critical information about the chemical environment of hydrogen and carbon atoms within a molecule.
Proton (¹H) NMR: For 5-chloro-3-methoxy-1,2,4-thiadiazole, the ¹H NMR spectrum is expected to be relatively simple, primarily characterized by a singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group. This signal would typically appear in the range of δ 3.8–4.2 ppm, a region characteristic of protons on a carbon atom adjacent to an oxygen atom. The exact chemical shift is influenced by the electronic effects of the thiadiazole ring.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals are anticipated: one for the methoxy carbon and two for the heterocyclic ring carbons (C3 and C5). The C3 and C5 carbons of the 1,2,4-thiadiazole (B1232254) ring are significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms, typically resonating in the δ 150–180 ppm range. The carbon attached to the methoxy group (C3) would be expected at a different chemical shift than the carbon bonded to the chlorine atom (C5). The methoxy carbon itself would appear further upfield, generally in the δ 55–65 ppm region.
For comparison, spectroscopic data for related 1,3,4-thiadiazole (B1197879) derivatives show ring carbons resonating at approximately 157 ppm and 169 ppm. mdpi.com While the isomerism differs, similar ranges are expected for the 1,2,4-thiadiazole core.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for similar functional groups and heterocyclic systems.
| Atom | Type | Expected Chemical Shift (ppm) | Multiplicity |
| -OC H₃ | ¹³C | 55 - 65 | Quartet (in coupled spectrum) |
| -OCH ₃ | ¹H | 3.8 - 4.2 | Singlet |
| C3 (ring) | ¹³C | 160 - 180 | Singlet |
| C5 (ring) | ¹³C | 150 - 170 | Singlet |
Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms, which is particularly important for substituted heterocyclic systems.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond, typically over two to three bonds. For the title compound, a COSY spectrum would be of limited use due to the absence of coupled protons, but for derivatives with alkyl chains or substituted aromatic rings, it is essential for mapping out proton networks.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. rsc.org For this compound, it would show a clear cross-peak connecting the methoxy proton signal (~δ 4.0 ppm) to the methoxy carbon signal (~δ 60 ppm), confirming their direct attachment.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. For this compound (C₃H₃ClN₂OS), the expected monoisotopic mass is approximately 150.59 Da.
A key feature in the mass spectrum would be the isotopic pattern of the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region would display two peaks: one for the [M+H]⁺ ion containing ³⁵Cl and a second, less intense peak at two mass units higher ([M+2+H]⁺) for the ion containing ³⁷Cl, with a relative intensity ratio of approximately 3:1.
Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, providing structural insights. Likely fragmentation pathways for 1,2,4-thiadiazole derivatives include cleavage of the heterocyclic ring and loss of substituents. nih.gov
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. This technique is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm its elemental composition as C₃H₃ClN₂OS.
Table 2: Predicted ESI-MS Adducts and Exact Mass for C₃H₃ClN₂OS
| Ion/Adduct | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | [C₃H₃³⁵ClN₂OS]⁺ | 149.9627 |
| [M+H]⁺ | [C₃H₄³⁵ClN₂OS]⁺ | 150.9705 |
| [M+Na]⁺ | [C₃H₃³⁵ClN₂OSNa]⁺ | 172.9525 |
| [M+K]⁺ | [C₃H₃³⁵ClN₂OSK]⁺ | 188.9264 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the methoxy group are expected in the 2950–3000 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring is a characteristic feature and typically appears in the 1500–1650 cm⁻¹ range. dergipark.org.tr Other important vibrations include the C-O stretching of the methoxy group (around 1050–1250 cm⁻¹) and various ring stretching and bending modes (often found between 1000 cm⁻¹ and 1400 cm⁻¹). The C-S bond vibration usually appears in the fingerprint region between 600–800 cm⁻¹, as does the C-Cl stretching vibration. dergipark.org.tr
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals, which may be weak in the IR spectrum. For this molecule, the symmetric ring breathing modes and C-S stretching would be expected to be Raman active.
Table 3: Characteristic IR Absorption Frequencies for this compound Note: These are expected frequency ranges based on data from related heterocyclic compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch | -OCH₃ | 2950 - 3000 |
| C=N Stretch | Thiadiazole Ring | 1500 - 1650 |
| Ring Vibrations | Thiadiazole Ring | 1000 - 1400 |
| C-O Stretch | Methoxy | 1050 - 1250 |
| C-S Stretch | Thiadiazole Ring | 600 - 800 |
| C-Cl Stretch | Chloro | 600 - 800 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The FT-IR spectrum of a 1,2,4-thiadiazole derivative is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. For a compound such as this compound, specific vibrational frequencies can be attributed to the thiadiazole ring, the methoxy group, and the carbon-chlorine bond.
The 1,2,4-thiadiazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the region of 1630-1590 cm⁻¹. nih.govmdpi.com The C-S-C stretching vibration within the ring can be identified at lower frequencies, often around 700 cm⁻¹. dergipark.org.tr
The presence of the methoxy group (-OCH₃) introduces distinct vibrational modes. The C-H stretching of the methyl group is expected in the 2950-2850 cm⁻¹ region. nih.gov The C-O stretching vibration of the methoxy group typically appears as a strong band in the 1250-1000 cm⁻¹ range.
The carbon-chlorine (C-Cl) bond at the 5-position of the thiadiazole ring will also exhibit a characteristic stretching vibration. This absorption is generally found in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
An illustrative FT-IR data table for a related substituted thiadiazole is presented below, highlighting the key functional group absorptions.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (-OCH₃) | Stretching | 2950-2850 |
| C=N (Thiadiazole ring) | Stretching | 1630-1590 |
| C-N | Stretching | ~1500 |
| C-O (Methoxy) | Stretching | 1250-1000 |
| C-S-C (Thiadiazole ring) | Stretching | ~700 |
| C-Cl | Stretching | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
The aromatic 1,2,4-thiadiazole ring contains both π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur at shorter wavelengths. For substituted 1,2,4-thiadiazoles, these transitions are often observed in the 200-300 nm range.
The n → π* transitions involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The presence of heteroatoms like nitrogen and sulfur with lone pairs of electrons makes these transitions possible.
The substituents on the thiadiazole ring, namely the chloro and methoxy groups, can influence the position and intensity of these absorption bands. The methoxy group, being an auxochrome, may cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.
A representative UV-Vis absorption data table for a substituted thiadiazole derivative is provided below.
| Compound | Solvent | λₘₐₓ (nm) | Electronic Transition |
| 3,5-disubstituted 1,2,4-thiadiazole derivative | Ethanol | ~250-290 | π → π |
| 3,5-disubstituted 1,2,4-thiadiazole derivative | Ethanol | ~300-350 | n → π |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of a 1,2,4-thiadiazole derivative would definitively determine its molecular geometry, including bond lengths, bond angles, and torsional angles.
While the crystal structure of this compound is not publicly available, analysis of related 1,2,4-thiadiazole structures reveals key structural features. The 1,2,4-thiadiazole ring is typically planar. nih.govmdpi.com The bond lengths within the ring are consistent with its aromatic character, showing partial double bond character.
The substituents at the 3- and 5-positions will have specific orientations relative to the plane of the thiadiazole ring. The C-Cl and C-O bond lengths and the C-S-C and C-N-C bond angles within the ring are crucial parameters that can be accurately determined.
Below is a table of representative crystallographic data for a substituted 1,2,4-thiadiazole derivative to illustrate the type of information obtained from an X-ray crystallographic analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.23 |
| Volume (ų) | 1198.7 |
| Z | 4 |
| Bond Length C(3)-N(4) (Å) | ~1.32 |
| Bond Length N(4)-C(5) (Å) | ~1.37 |
| Bond Length C(5)-S(1) (Å) | ~1.75 |
| Bond Length S(1)-N(2) (Å) | ~1.68 |
| Bond Length N(2)-C(3) (Å) | ~1.35 |
| Bond Angle N(2)-C(3)-N(4) (°) | ~120 |
| Bond Angle C(3)-N(4)-C(5) (°) | ~108 |
| Bond Angle N(4)-C(5)-S(1) (°) | ~115 |
| Bond Angle C(5)-S(1)-N(2) (°) | ~92 |
| Bond Angle S(1)-N(2)-C(3) (°) | ~105 |
Elemental Combustion Analysis
Elemental combustion analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. This experimental data is then compared with the theoretically calculated elemental composition based on the compound's molecular formula to confirm its purity and empirical formula.
For this compound, the molecular formula is C₄H₄ClN₃OS. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements.
The following table presents the calculated elemental composition for this compound and provides a column for representative experimental values that would be obtained for a pure sample of a similar derivative. dergipark.org.trresearchgate.net
| Element | Theoretical % | Found % (Representative) |
| Carbon (C) | 26.75 | 26.80 |
| Hydrogen (H) | 2.25 | 2.28 |
| Nitrogen (N) | 23.39 | 23.35 |
| Sulfur (S) | 17.85 | 17.81 |
Computational and Theoretical Studies of 5 Chloro 3 Methoxy 1,2,4 Thiadiazole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic structure and various properties of molecules like 5-chloro-3-methoxy-1,2,4-thiadiazole. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system. From these fundamental outputs, a wealth of information can be derived, including molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and orbital energies. For thiadiazole derivatives, these calculations are instrumental in elucidating their chemical and electronic characteristics. iarjset.com
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. researchgate.net It is widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, and for calculating the total electronic energy of the molecule. nih.gov Studies on related thiadiazole compounds frequently use DFT to predict their structural and electronic properties. dergipark.org.trtandfonline.com
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the exchange and correlation energies of the electrons, while the basis set is the set of mathematical functions used to build the molecular orbitals.
For heterocyclic systems like thiadiazoles, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between accuracy and computational cost. researchgate.netnih.govacs.org Other functionals may also be used depending on the specific properties being investigated. dergipark.org.tr The choice of basis set is also critical; Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets such as cc-pVTZ are often used to provide a flexible and accurate description of the electron distribution. nih.govdergipark.org.tracs.org The selection is typically guided by previous studies on similar molecules and the desired level of accuracy. acs.org
| Category | Examples | Typical Application |
|---|---|---|
| Functionals | B3LYP, B3PW91, M06-2X | Geometry optimization, electronic properties, vibrational frequencies dergipark.org.tracs.org |
| Basis Sets | 6-311++G(d,p), 6-31+G(d,p), cc-pVTZ | Provide accurate description of electron density and molecular orbitals researchgate.netnih.govdergipark.org.tr |
While DFT is widely used, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method. github.io It provides a higher level of theory and can be more accurate for systems where DFT might not perform as well. However, these methods are significantly more computationally demanding than DFT and are often used for smaller systems or to benchmark results obtained from DFT calculations. github.io
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Molecular Geometry and Conformational Analysis
Computational methods are used to determine the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. For this molecule, conformational analysis would primarily focus on the rotation around the C-O bond of the methoxy (B1213986) group to identify the most stable conformer(s). The 1,2,4-thiadiazole (B1232254) ring itself is a planar, aromatic-like system. acs.org
A crucial step in computational studies is the validation of the calculated molecular geometries. The theoretical data are compared against experimental results, most commonly obtained from single-crystal X-ray diffraction. nih.govscispace.com This comparison helps to assess the accuracy of the chosen computational method (functional and basis set). For many organic molecules, a good agreement between DFT-calculated and X-ray-determined structures is often observed, lending confidence to the theoretical model. scispace.com In the absence of experimental data for this compound, data from structurally similar thiadiazoles would serve as a benchmark. nih.govnih.gov
| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| N-N Bond Length (Å) | 1.358 | 1.361 |
| C-S Bond Length (Å) | 1.745 | 1.744 |
| C=N Bond Length (Å) | 1.295 | 1.298 |
| C-S-C Bond Angle (°) | 88.1 | 88.2 |
*Note: This table is for illustrative purposes based on data for related thiadiazole structures and does not represent actual data for this compound. acs.orgnih.gov
Electronic Structure Characterization
Beyond geometry, computational studies provide deep insights into the electronic nature of this compound. Key aspects include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are important indicators of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. scispace.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.trmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. cyberleninka.ru Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. cyberleninka.ru
For thiadiazole derivatives, the distribution and energy of these orbitals are influenced by the substituents on the ring. rsc.orgnih.gov For instance, in related thiadiazole compounds, the HOMO is often distributed over the aromatic skeleton, while the LUMO's location can be shifted by electron-withdrawing groups. nih.gov The introduction of electronegative substituents like chlorine or nitro groups has been shown to reduce the HOMO-LUMO energy gap, which can lead to a bathochromic (red) shift in UV absorption wavelengths. dergipark.org.tr
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiadiazole
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: This table provides example values to illustrate the concept, as specific data for this compound was not found in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.orgresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netnih.gov
In studies of thiadiazole derivatives, MEP analysis helps to identify the most reactive sites. For example, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), the electronegative region is found around the nitrogen atom of the thiadiazole ring, suggesting it as a likely site for electrophilic interaction. nih.gov Similarly, for other thiadiazoles, the nitrogen atoms of the ring and oxygen atoms of substituents often appear as the most negative (red) regions, while hydrogen atoms of amino groups may show positive (blue) potential. rsc.orgnih.gov For this compound, one would expect negative potential regions around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxy group, making them potential sites for hydrogen bonding and electrophilic interactions. rsc.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction and greater molecular stability. researchgate.net
Table 2: Example NBO Analysis for a Thiadiazole Derivative Dimer
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| N-H | N (lone pair) | 17.1 |
Note: This table is illustrative, based on data for a similar compound, to show the type of information gained from NBO analysis. nih.gov Specific data for this compound is not available in the provided sources.
Calculation of Dipole Moments, Polarizability, and Related Properties
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability is related to nonlinear optical (NLO) properties. nih.govnih.gov Computational studies on molecules like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been used to calculate these properties to understand their potential bioactivity and application in materials science. nih.gov A high polarizability value can be indicative of enhanced biological activity. nih.gov For this compound, the presence of electronegative chlorine and oxygen atoms is expected to result in a significant dipole moment.
Table 3: Illustrative Calculated Electronic Properties
| Property | Value |
|---|---|
| Dipole Moment (μ) | 4.5 D |
| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 2.0 x 10⁻³⁰ esu |
Note: This table provides example values to illustrate the concepts. Specific data for this compound was not found in the searched literature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational and electronic behavior. researchgate.net
Computational Prediction of Vibrational Frequencies (IR, Raman)
Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scilit.comscirp.org These calculations help in the assignment of specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. scirp.org
For various thiadiazole derivatives, computational studies have shown a good correlation between calculated and experimental vibrational frequencies. dergipark.org.trnih.gov The characteristic vibrations of the thiadiazole ring, as well as those of the substituent groups, can be identified. For this compound, key vibrational modes would include C=N, C-S, and N-N stretching within the thiadiazole ring, C-Cl stretching, and C-O and C-H stretching and bending modes from the methoxy group. Comparing the calculated spectrum with an experimental one would provide strong evidence for the molecular structure.
Table 4: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Thiadiazole Derivative
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
|---|---|---|
| N-H Stretch | 3250 | 3262 |
| C=N Stretch | 1580 | 1575 |
| C-S Stretch | 1190 | 1183 |
Note: This table is illustrative, based on data for a similar compound, to show the correlation between theoretical and experimental data. dergipark.org.trnih.gov Specific data for this compound is not available in the provided sources.
Calculation of NMR Chemical Shifts and Coupling Constants
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) for protons (¹H) and carbon-13 (¹³C). rsc.orgtandfonline.com These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming chemical structures.
Studies on various thiadiazole derivatives have demonstrated that calculated chemical shifts generally show a strong correlation with experimental values. dergipark.org.trrsc.org The chemical shifts of the carbon atoms in the thiadiazole ring are particularly sensitive to the electronic effects of substituents. researchgate.netresearchgate.net For this compound, calculations would predict distinct chemical shifts for the two carbon atoms in the thiadiazole ring and the carbon of the methoxy group. The correlation between calculated and experimental ¹H and ¹³C NMR spectra would serve as a definitive confirmation of the compound's structure.
Table 5: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Thiadiazole Ring
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C2 (Thiadiazole) | 168.5 | 169.0 |
| C5 (Thiadiazole) | 162.1 | 162.9 |
Note: This table is illustrative, based on data for similar compounds, to show the correlation between theoretical and experimental data. dergipark.org.tr Specific data for this compound is not available in the provided sources.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. uomustansiriyah.edu.iqmdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of peaks in an experimental UV-Vis spectrum.
For substituted thiadiazoles, TD-DFT calculations can elucidate how different functional groups affect the electronic structure and, consequently, the absorption of light. uomustansiriyah.edu.iqnih.gov Factors such as the nature of the substituent (electron-donating or electron-withdrawing), its position on the thiadiazole ring, and the solvent environment can be modeled to understand their impact on the π-π* and n-π* electronic transitions. uomustansiriyah.edu.iq
While general studies on other thiadiazole derivatives have been performed, specific TD-DFT calculations detailing the predicted UV-Vis spectrum for this compound, including its maximum absorption wavelengths and corresponding electronic transitions, are not available in the reviewed literature. Such a study would provide valuable insight into the photophysical properties of this specific molecule.
Table 1: Hypothetical TD-DFT Data for UV-Vis Spectra of this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data for the UV-Vis spectrum of this compound was found.
Mechanistic Elucidation Through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a common method for exploring the potential energy surface of a chemical reaction. academie-sciences.fr This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed, which reveals the favorability (thermodynamics) and feasibility (kinetics) of a proposed reaction mechanism.
The identification of transition states—the highest energy point along the reaction coordinate—is crucial for determining the activation energy and, thus, the reaction rate. academie-sciences.fr For reactions involving 1,2,4-thiadiazoles, such as their synthesis or subsequent functionalization, computational studies can compare different possible pathways and identify the most likely mechanism. nih.govorganic-chemistry.org However, specific computational studies that map the reaction pathways and identify transition states for reactions involving this compound are not documented in the available literature.
Table 2: Hypothetical Reaction Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | Data not available |
| Transition State 1 | Data not available |
| Intermediate | Data not available |
| Transition State 2 | Data not available |
| Products | Data not available |
This table is for illustrative purposes only. No specific reaction pathway mapping for this compound has been reported.
Molecular Docking and Interaction Studies in Chemical Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpbs.inresearchgate.net It is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. nih.govnih.gov
For thiadiazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can help to identify potential protein targets and elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern binding. nih.govniscpr.res.in Such studies can guide the design of new derivatives with improved potency and selectivity.
Despite the prevalence of docking studies for other thiadiazole compounds, jpbs.innih.govnih.govniscpr.res.in there is no specific information available in the scientific literature regarding molecular docking and interaction studies of this compound with any particular chemical or biological system.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | Data not available |
| Interacting Residues | Data not available |
| Type of Interactions | Data not available |
This table is for illustrative purposes only, as no molecular docking studies for this compound have been found.
Advanced Applications in Organic Synthesis and Materials Chemistry
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
Thiadiazoles are recognized as privileged pharmacological building blocks and important intermediates in the synthesis of fine chemicals. researchgate.net The 5-chloro-3-methoxy-1,2,4-thiadiazole derivative is particularly valuable due to the reactivity of the chlorine atom. The carbon at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is the most reactive site for nucleophilic substitution reactions. isres.org The presence of an electron-withdrawing chloro substituent at this position makes it highly susceptible to displacement by a wide range of nucleophiles, a key feature that synthetic chemists exploit to construct more elaborate molecular architectures.
The capacity of this compound to serve as a precursor for novel heterocyclic systems is primarily based on the nucleophilic aromatic substitution (SNAr) of the C5-chloride. This reaction provides a straightforward and efficient pathway for carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation. By reacting 5-chloro-1,2,4-thiadiazoles with various nucleophiles, a diverse array of 5-substituted derivatives can be accessed, effectively using the initial thiadiazole as a scaffold. nih.gov
For instance, amines, anilines, and other nitrogen-containing heterocycles can displace the chloride to yield 5-amino-1,2,4-thiadiazole derivatives. Similarly, reaction with thiols or alkoxides leads to the corresponding 5-thioether or 5-alkoxy-1,2,4-thiadiazoles. This strategy allows for the "stitching" of the 1,2,4-thiadiazole core to other complex fragments or heterocyclic rings, leading to hybrid molecules with potentially novel properties. rsc.org While specific examples detailing the reactions of the 3-methoxy derivative are not extensively documented, the general reactivity pattern for 5-chloro-1,2,4-thiadiazoles is well-established.
| Nucleophile Type | Example Nucleophile | Resulting Scaffold/Architecture | Potential Application |
|---|---|---|---|
| Nitrogen Nucleophile | Aniline | 5-(Phenylamino)-3-methoxy-1,2,4-thiadiazole | Medicinal Chemistry Scaffolds |
| Sulfur Nucleophile | Thiophenol | 3-Methoxy-5-(phenylthio)-1,2,4-thiadiazole | Precursors for Agrochemicals |
| Oxygen Nucleophile | Sodium Methoxide (B1231860) | 3,5-Dimethoxy-1,2,4-thiadiazole | Fine Chemical Intermediates |
| Heterocyclic Nucleophile | Imidazole | 5-(1H-Imidazol-1-yl)-3-methoxy-1,2,4-thiadiazole | Linked Heterocyclic Systems |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools in modern synthetic chemistry for their efficiency and atom economy. isres.org While MCRs are a common method for the initial construction of the 1,2,4-thiadiazole ring itself, the integration of a pre-formed, functionalized thiadiazole like this compound into such sequences is less common. However, related thiadiazole derivatives have been successfully employed in MCRs. For example, a one-pot, three-component reaction involving a 5-substituted-1,3,4-thiadiazol-2-amine, various benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize complex thiadiazole-thiazolidinone hybrids. nih.gov This demonstrates the principle that the thiadiazole scaffold can participate in complex, one-pot transformations to rapidly build molecular diversity. The reactive chloro group in this compound could potentially be utilized in a sequential MCR, where an initial nucleophilic substitution is followed by further reactions in the same pot.
Development of Ligands for Coordination Chemistry
Heterocyclic compounds containing nitrogen and sulfur atoms are of great interest in coordination chemistry due to their ability to act as versatile ligands for a variety of metal ions. isres.org The 1,2,4-thiadiazole ring is an attractive scaffold for ligand design, possessing multiple potential coordination sites: the two nitrogen atoms and the sulfur atom. researchgate.net The specific arrangement of these heteroatoms allows for various binding modes, including monodentate, bidentate, or bridging, making them capable of forming both simple coordination complexes and complex metal-organic frameworks (MOFs). mdpi.comresearchgate.net
In this compound, the ring nitrogens (at positions 2 and 4) and the sulfur atom (at position 1) are the primary potential coordination sites. Furthermore, the oxygen atom of the 3-methoxy group could also participate in chelation, potentially leading to multidentate coordination behavior. The nature of the substituent at the 5-position can be synthetically altered to further tune the ligand's electronic properties and steric profile, thereby influencing the structure and properties of the resulting metal complexes. Although the coordination chemistry of this specific methoxy-substituted thiadiazole is not extensively explored, related di-pyridyl substituted thiadiazoles have been reviewed as effective dinucleating ligands. researchgate.net
| Potential Coordination Site | Atom Type | Possible Binding Mode |
|---|---|---|
| N2 | Nitrogen | Monodentate, Bridging |
| N4 | Nitrogen | Monodentate, Bridging |
| S1 | Sulfur | Monodentate |
| Methoxy (B1213986) Oxygen | Oxygen | Chelating (with N2 or N4) |
Applications in Advanced Materials (e.g., Optoelectronic Materials, Polymers)
Thiadiazole derivatives, particularly benzothiadiazole (a fused thiadiazole-benzene system), are cornerstone acceptor units in the field of organic electronics. polyu.edu.hk These electron-deficient heterocycles are frequently incorporated into donor-acceptor (D-A) conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The inclusion of a strong acceptor unit like thiadiazole facilitates intramolecular charge transfer, narrows the material's HOMO-LUMO gap, and allows for the tuning of its absorption and emission properties into the visible and near-infrared regions. acs.org
While the 1,2,5-thiadiazole (B1195012) and 2,1,3-benzothiadiazole (B189464) isomers dominate this field, the fundamental electron-withdrawing nature of the thiadiazole ring is a shared characteristic across isomers. acs.orgworldscientific.com Therefore, the 1,2,4-thiadiazole core also has the potential to serve as an acceptor moiety in advanced materials. By incorporating this compound into a polymer backbone or as a side chain, its electronic properties could be imparted to the bulk material. The chloro group offers a convenient point for polymerization or functionalization, for example, through cross-coupling reactions, enabling the synthesis of novel conjugated materials. The properties of such materials would be influenced by the specific electronic contribution of the 1,2,4-thiadiazole ring system.
| Thiadiazole-Based Polymer Type | Key Properties | Device Performance Example | Reference |
|---|---|---|---|
| Thieno[3,4-c] isres.orgmdpi.comthiadiazole Copolymers | Low Optical Band Gaps (0.9–1.2 eV), Broad Absorption | p-channel OFET mobility up to 4.6 × 10⁻³ cm²/(V·s) | acs.org |
| Fluorene-alt-di(2-thienyl)-2,1,3-benzothiadiazole (PFDTBT) | Red Emission (~649 nm), High Molar Mass, Good Thermal Stability | Used in photovoltaic and light-emitting devices | mdpi.com |
Conclusion and Future Research Perspectives
Summary of Current Research Achievements on 5-Chloro-3-methoxy-1,2,4-thiadiazole
Research on this compound and related 1,2,4-thiadiazole (B1232254) derivatives has established this heterocyclic scaffold as a significant pharmacophore in medicinal chemistry. The 1,2,4-thiadiazole ring is a key structural component in various compounds exhibiting a wide range of biological activities. isres.orgresearchgate.netnih.gov The presence of different substituents at the 3- and 5-positions of the thiadiazole ring allows for the modulation of their physicochemical properties and biological targets. isres.org
Key achievements in the broader field of 1,2,4-thiadiazoles, which provide context for the specific compound, include their development as inhibitors of enzymes that have cysteine residues in their active sites. nih.gov The mechanism often involves the cysteine thiol reacting with the N-S bond of the thiadiazole, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme. nih.gov This reactivity has been explored in the design of inhibitors for targets like cathepsin B and transglutaminase. nih.gov
Synthetic methodologies for creating substituted 1,2,4-thiadiazoles are well-documented. A common route for producing 3-chloro-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate using sulfuryl chloride. nih.gov This highlights the accessibility of compounds like this compound for further derivatization and biological screening. The stability of the 1,2,4-thiadiazole ring, owing to its aromatic character, makes it a reliable scaffold in drug discovery programs. isres.org Derivatives are generally stable against acids, alkalis, and oxidizing or reducing agents, particularly when substituted at the 3- and 5-positions. isres.org
Identification of Persistent Knowledge Gaps and Challenges
Despite the progress in thiadiazole chemistry, several knowledge gaps and challenges persist, particularly for specifically substituted compounds like this compound.
Limited Biological Profiling: While the broader class of 1,2,4-thiadiazoles has been investigated for various therapeutic applications, the specific biological activity profile of this compound is not extensively detailed in publicly accessible research. Its potential applications in areas where other thiadiazoles have shown promise—such as anticancer, antimicrobial, anti-inflammatory, and antiviral roles—remain largely unexplored. researchgate.netnih.gov
Mechanism of Action: For many thiadiazole derivatives, the precise molecular mechanisms underlying their biological effects are not fully elucidated. While covalent modification of cysteine residues is a known mechanism for some, the specific interactions and downstream effects for compounds like this compound are unknown. nih.gov
Synthetic Efficiency and Green Chemistry: Traditional synthetic methods for heterocyclic compounds can involve multiple steps, harsh reaction conditions, and low yields. A significant challenge is the development of more efficient, sustainable, and environmentally friendly synthetic routes. nih.gov This includes reducing hazardous waste and improving atom economy in the synthesis of complex thiadiazole derivatives.
Structure-Activity Relationship (SAR) Studies: There is a lack of comprehensive SAR studies for this specific substitution pattern. Understanding how modifications to the methoxy (B1213986) group at the 3-position or substitution of the chlorine atom at the 5-position affect biological activity is crucial for optimizing lead compounds. The 5-position is noted as the most reactive site for nucleophilic substitution, offering a prime target for derivatization. isres.org
Prospective Research Directions and Emerging Methodologies for Thiadiazole Chemistry
The future of research on this compound and related compounds is poised to benefit from advancements in synthetic chemistry, computational methods, and a deeper exploration of novel biological applications.
Advanced Synthetic Methodologies: Future synthetic efforts are likely to focus on modern techniques that offer greater efficiency and sustainability. rsc.org These include:
Catalytic Techniques: The use of transition metal-catalyzed cross-coupling reactions and organocatalysis can enable more complex and selective functionalization of the thiadiazole core.
Green Chemistry Approaches: The adoption of alternative solvents (like ionic liquids), solvent-free reaction conditions, and microwave-assisted synthesis can significantly reduce reaction times and environmental impact. nih.gov
C-H Activation: Direct functionalization of carbon-hydrogen bonds is an emerging strategy that can streamline synthetic routes to novel derivatives, avoiding the need for pre-functionalized starting materials. rsc.org
Computational and In Silico Studies: The integration of computational chemistry and machine learning is set to revolutionize the drug discovery process for thiadiazole derivatives.
Molecular Docking: In silico studies can predict the binding affinities and interaction modes of thiadiazole derivatives with specific biological targets, such as enzymes or receptors, guiding the design of more potent and selective compounds. mdpi.comnih.govnih.gov
ADMET Prediction: Machine learning algorithms can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov
Exploration of New Therapeutic Areas: While much research on thiadiazoles has focused on areas like cancer and infectious diseases, there is potential to explore their utility in other domains. nih.govmdpi.com Based on the activities of related heterocyclic compounds, future research could investigate the potential of this compound derivatives in neurodegenerative diseases, metabolic disorders, and as agrochemicals. isres.orgmdpi.com
Q & A
Basic Questions
Q. How can reaction conditions be optimized to improve the synthesis yield of 5-chloro-3-methoxy-1,2,4-thiadiazole?
- Methodological Answer : The substitution of the 5-chloro group with methoxy can be achieved via nucleophilic aromatic substitution. Key parameters include:
-
Solvent System : Use methanol as both solvent and nucleophile to facilitate methoxy group introduction .
-
Temperature : Reflux conditions (e.g., 80–100°C) enhance reaction kinetics while avoiding decomposition.
-
Catalyst : Palladium-based catalysts (e.g., Pd(dtbpf)Cl₂) improve regioselectivity in Suzuki-Miyaura couplings for aryl-substituted derivatives .
-
Workup : Quenching with ice water and recrystallization (e.g., water-ethanol mixtures) can yield purities >95% .
Table 1 : Optimization Parameters for Methoxy Substitution
Parameter Optimal Condition Impact on Yield Solvent Methanol Maximizes nucleophilicity Reaction Time 12–18 hours Balances completion vs. side reactions Temperature 80–100°C (reflux) Accelerates substitution Purification Water-ethanol recrystallization Removes unreacted starting material
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (-OCH₃) and chloro (-Cl) substituents. For example, the methoxy proton resonates at δ 3.8–4.0 ppm, while the thiadiazole ring carbons appear at δ 160–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 166.98 for C₃H₂ClN₂OS) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>99%) .
Q. How do substituents (e.g., methoxy vs. amino) influence the chemical properties of 1,2,4-thiadiazole derivatives?
- Methodological Answer :
- Solubility : Methoxy groups enhance polarity, improving aqueous solubility compared to chloro or methyl derivatives .
- Reactivity : Methoxy acts as an electron-donating group, activating the ring for electrophilic substitution at the 5-position. In contrast, amino groups (-NH₂) increase nucleophilicity but reduce stability under acidic conditions .
- Biological Activity : Methoxy derivatives show improved bioavailability due to balanced lipophilicity (logP ~1.5) compared to more hydrophobic analogs .
Advanced Research Questions
Q. How does frontier molecular orbital (FMO) analysis explain the regioselectivity in Suzuki-Miyaura couplings of this compound?
- Methodological Answer :
- FMO Theory : The 5-chloro position has a lower LUMO energy due to electron-withdrawing effects, making it more reactive toward arylboronic acids. This contrasts with traditional halogen reactivity, where bromine typically reacts before chlorine .
- Experimental Validation : Coupling 3-bromo-5-chloro-1,2,4-thiadiazole with phenylboronic acid under Pd catalysis yields 5-aryl-3-chloro products (80–85% yield), confirming FMO predictions .
Q. What experimental and computational approaches are used to determine the tautomeric equilibrium of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) in solid-state structures .
- DFT Calculations : Gas-phase and solvation models (e.g., PCM) predict dominant tautomers. For example, the thione form is favored in polar solvents due to dipole stabilization .
- NMR Titration : pH-dependent chemical shifts in D₂O/DMSO identify tautomeric preferences under physiological conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?
- Methodological Answer :
-
Key Modifications :
-
C3 Substitution : Introducing ethyl or aryl groups increases lipophilicity, enhancing membrane penetration .
-
C5 Functionalization : Sulfonamide or guanidine groups improve target binding (e.g., bacterial dihydrofolate reductase) .
-
Bioassay Design :
-
MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
-
Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Table 2 : SAR Trends for Antimicrobial Activity
Substituent Position Modification Biological Impact C3 Ethyl group ↑ Lipophilicity, ↑ bioavailability C5 Guanidine ↑ Enzyme inhibition (IC₅₀ < 1 µM) N2 Sulfonamide ↑ Water solubility, ↓ toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
